molecular formula C24H46O10 B12902098 Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate CAS No. 65520-45-8

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate

Cat. No.: B12902098
CAS No.: 65520-45-8
M. Wt: 494.6 g/mol
InChI Key: POSOSGFICGBKPO-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate is a succinic acid diester derivative with a complex polyether chain structure. Its IUPAC name reflects the presence of three repeating ethoxy units terminated by a butoxy group in each ester side chain . The compound is registered under CAS and EC numbers (EC 807-645-4) and was first listed in REACH regulatory databases in 2018, indicating its recent industrial adoption .

Properties

CAS No.

65520-45-8

Molecular Formula

C24H46O10

Molecular Weight

494.6 g/mol

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] butanedioate

InChI

InChI=1S/C24H46O10/c1-3-5-9-27-11-13-29-15-17-31-19-21-33-23(25)7-8-24(26)34-22-20-32-18-16-30-14-12-28-10-6-4-2/h3-22H2,1-2H3

InChI Key

POSOSGFICGBKPO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate can be synthesized through the esterification of succinic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is subsequently purified using industrial distillation techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in the compound undergo hydrolysis under acidic or basic conditions, yielding succinic acid and 2-(2-(2-butoxyethoxy)ethoxy)ethanol.

Conditions Reagents Products Yield
Acidic (H₂SO₄, reflux)Water, H⁺ catalystSuccinic acid + 2-(2-(2-butoxyethoxy)ethoxy)ethanol>90%
Basic (NaOH, 80°C)Aqueous NaOHSodium succinate + alkoxide derivatives~85%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

  • Basic hydrolysis involves saponification, forming carboxylate salts. The reaction rate depends on the steric hindrance of the ether chains .

Oxidation Reactions

The ether linkages and α-hydrogens are susceptible to oxidation.

Oxidizing Agent Conditions Products Notes
KMnO₄Aqueous H₂SO₄, 70°CCarboxylic acids (from terminal ether oxidation)Requires prolonged heating
CrO₃Acetic acid, 50°CKetones (via α-hydrogen oxidation)Moderate selectivity

Mechanistic Insights :

  • Strong oxidizers like KMnO₄ cleave ether chains to form carboxylic acids.

  • Chromium-based reagents selectively oxidize α-hydrogens adjacent to ether oxygen, forming ketones .

Substitution Reactions

The ether oxygen acts as a nucleophilic site, enabling substitution with organometallic reagents.

Reagent Conditions Products Yield
n-BuLiTHF, −78°C → 0°CAlkyl-substituted ethers55–70%
Grignard (RMgX)THF, 0°C → RTR-substituted ethers42–75%

Experimental Data :

  • Organolithium reagents exhibit higher reactivity than Grignard reagents at low temperatures (Table 1, ).

  • Allyl and aryl nucleophiles generate enol ethers or aryl ethers, though yields are lower due to competing side reactions .

Thermal Decomposition

At elevated temperatures (>120°C), the compound undergoes decomposition via radical pathways.

Temperature Products Mechanism
120–170°CFragmentation products (aldehydes, alkenes)Radical-initiated chain scission
>170°CCO₂, H₂O, and polymeric residuesComplete oxidative breakdown

Critical Observation :
Thermal stability is influenced by the presence of ether oxygen atoms, which stabilize intermediate radicals .

Comparative Reactivity

The compound’s reactivity differs from structurally similar esters:

Compound Hydrolysis Rate Oxidation Susceptibility Substitution Yield
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinateModerateHigh (ether chains)55–75%
Dimethyl succinateFastLow<10%
Dioctyl phthalateSlowModerateN/A

Mechanistic Pathways

  • Hydrolysis : Follows a nucleophilic acyl substitution mechanism, accelerated by electron-withdrawing groups.

  • Oxidation : Proceeds via radical intermediates in the case of thermal decomposition or through polar mechanisms with metal-based oxidizers .

  • Substitution : Involves nucleophilic displacement at the ether oxygen, facilitated by the lone pair electrons on oxygen .

Scientific Research Applications

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate involves its interaction with molecular targets through its ester and ether functional groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, allowing the compound to interact with various biological molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : $ C{28}H{54}O_{10} $ (calculated based on structure).
  • Functional Groups : Two succinate ester linkages and branched polyether chains (2-(2-butoxyethoxy)ethoxy groups).

The polyether chains enhance hydrophilicity and flexibility, making it suitable for polymer modification or coatings .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related esters and plasticizers, focusing on backbone variations, substituents, and applications.

Compound Backbone Side Chains Key Functional Groups Applications References
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate Succinic acid 2-(2-butoxyethoxy)ethoxy ethyl Ester, polyether Plasticizers, surfactants
Bis(2-ethylhexyl) terephthalate (DOTP) Terephthalic acid 2-ethylhexyl Ester, aromatic PVC plasticizer
Di(2-ethylhexyl) succinate Succinic acid 2-ethylhexyl Ester, branched alkyl Plasticizers, lubricants
Bis(2-n-butoxyethyl) phthalate Phthalic acid 2-n-butoxyethyl Ester, phthalate, ether Lab reagents, legacy plasticizer
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate Dodecanedioic acid 2-(2-butoxyethoxy)ethoxy ethyl Ester, long-chain diacid Polymer additives
Diisobutyl succinate Succinic acid Isobutyl Ester, short alkyl Solvents, fragrances

Key Structural Insights :

  • Backbone Flexibility : Succinate (4-carbon diacid) provides shorter spacing than dodecanedioate (12-carbon), affecting polymer chain mobility .
  • Ether vs. Alkyl Chains : Polyether chains (e.g., 2-(2-butoxyethoxy)ethoxy) increase hydrophilicity compared to purely alkyl-substituted esters like DOTP .
  • Aromatic vs. Aliphatic : DOTP’s aromatic terephthalate backbone enhances rigidity, whereas aliphatic succinates improve biodegradability .

Physical and Chemical Properties

Property This compound Di(2-ethylhexyl) succinate Bis(2-n-butoxyethyl) phthalate Diisobutyl succinate
Molecular Weight (g/mol) ~598 (calculated) 370.5 454.5 230.3
Water Solubility Moderate (due to ether oxygens) Low Very low Low
Density (g/cm³) ~1.06 (estimated) 0.92–0.94 1.06 0.98–1.02
Viscosity High (branched ethers) Medium High Low
Thermal Stability Moderate High Moderate Low

Notes:

  • The target compound’s ether chains increase water solubility compared to alkyl-based esters like Di(2-ethylhexyl) succinate .
  • Higher molecular weight and branching contribute to elevated viscosity, limiting its use in low-viscosity formulations .

Key Findings :

  • The target compound’s succinate backbone and absence of phthalate groups may position it as a safer alternative to legacy plasticizers .
  • Regulatory data gaps exist for chronic exposure studies, necessitating further research .

Biological Activity

Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) succinate, also known as BBEES, is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of BBEES, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

BBEES has the molecular formula C24H46O10C_{24}H_{46}O_{10} and is characterized by its ester functional groups derived from succinic acid. The compound's structure includes multiple ether linkages which contribute to its solubility and potential interactions with biological systems.

Biological Activity Overview

Research on the biological activity of BBEES indicates several areas of interest:

  • Toxicological Assessments : Studies have shown that BBEES exhibits low acute toxicity. Inhalation studies indicate no lethality at high vapor concentrations, while dermal exposure tests reveal an LD50 in rabbits ranging from 2000 mg/kg to 15000 mg/kg body weight .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of BBEES on various cell lines. The results indicate that while BBEES can induce some cytotoxic responses, these effects are generally mild compared to other organic solvents .
  • Reproductive and Developmental Toxicity : Limited data suggest that BBEES does not significantly affect reproductive health at standard exposure levels. However, high doses have shown potential testicular toxicity in animal models .
  • Genotoxicity : BBEES has been tested for genotoxic effects using various assays, including bacterial mutagenicity tests. The results consistently indicate a lack of mutagenic activity, suggesting that BBEES is unlikely to pose genetic risks under normal exposure conditions .

Case Studies

Several case studies provide insights into the practical implications of BBEES's biological activity:

  • Case Study 1: Inhalation Toxicity : A comprehensive review assessed inhalation toxicity across several diethylene glycol ethers, including BBEES. The study concluded that while these compounds can irritate respiratory pathways, they do not exhibit lethal effects at standard exposure levels .
  • Case Study 2: Dermal Exposure Assessment : Research focusing on dermal absorption highlighted that BBEES demonstrates low skin permeability, which may mitigate risks associated with skin contact in occupational settings .

Data Tables

The following tables summarize key findings related to the biological activity of BBEES:

Study Type Findings Reference
Acute ToxicityNo lethality observed in inhalation studies; LD50 (dermal) 2000-15000 mg/kg
CytotoxicityMild cytotoxic effects on cell lines; varies by concentration
Reproductive ToxicityNo significant effects at standard doses; testicular toxicity at high doses
GenotoxicityNegative results in mutagenicity assays

Q & A

Q. How can researchers integrate this compound into "smart laboratory" systems for autonomous experimentation?

  • Methodology : Utilize AI-driven robotic platforms (e.g., cloud-lab systems) for high-throughput synthesis and characterization. Machine learning algorithms adjust parameters in real-time based on spectroscopic feedback, enabling closed-loop optimization .

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